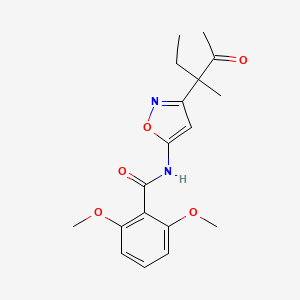
N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide is a chemical compound with the molecular formula C12H15NO3S It is a derivative of tetrahydrothiophene, featuring a benzyl group and a carboxamide group, along with a sulfone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:
Formation of Tetrahydrothiophene Core: The initial step involves the formation of the tetrahydrothiophene core, which can be achieved through the cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydrothiophene derivative.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Oxidation to Sulfone: The final step involves the oxidation of the sulfur atom to form the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carboxamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, amines, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of higher oxidation state products such as sulfoxides or sulfones.
Reduction: Formation of sulfides or sulfoxides.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and coordination interactions, which may influence the compound’s biological activity. The benzyl and carboxamide groups can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
3-Ethylbenzo[d]isothiazole 1,1-dioxide: Used in perovskite solar cells for its passivation properties.
2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: Investigated for its biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its combination of a tetrahydrothiophene core with a benzyl group, carboxamide group, and sulfone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15NO3S |
|---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
N-benzyl-1,1-dioxothiolane-3-carboxamide |
InChI |
InChI=1S/C12H15NO3S/c14-12(11-6-7-17(15,16)9-11)13-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI-Schlüssel |
XJASONFFGWFKET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)
amine](/img/structure/B12117322.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)

![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)




![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)
